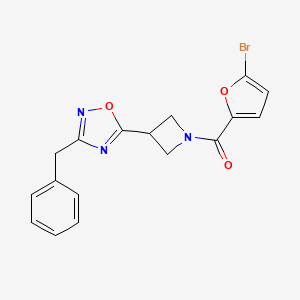

(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-bromofuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O3/c18-14-7-6-13(23-14)17(22)21-9-12(10-21)16-19-15(20-24-16)8-11-4-2-1-3-5-11/h1-7,12H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMVKYKEPNRHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a benzyl group attached to an oxadiazole ring, an azetidine moiety, and a bromofuran substituent. The presence of these functional groups is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and azetidine structures often exhibit antimicrobial properties. A study on related oxadiazole derivatives showed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| Compound A | Antibacterial | 50 | B. subtilis |

| Compound B | Antifungal | 25 | C. albicans |

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) . The structure–activity relationship (SAR) analysis revealed that modifications in the substituents significantly influence the cytotoxicity profiles.

Table 2: Cytotoxicity of Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound C | MCF-7 | 10 | Apoptosis induction |

| Compound D | A549 | 15 | Cell cycle arrest |

Case Studies

- Case Study on Anticancer Properties : A recent study evaluated a series of benzoxazole derivatives for their anticancer activity. Among these, a compound structurally similar to our target compound exhibited significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the intrinsic pathway .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial activities of various oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The study found that certain derivatives had potent activity with MIC values ranging from 10 to 40 µg/mL, indicating their potential as lead compounds for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound S253-1028: (5-bromofuran-2-yl){rel-(1R,5S)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-8-azabicyclo[3.2.1]octan-8-yl}methanone

- Structural Differences: The azetidine ring in the target compound is replaced by an 8-azabicyclo[3.2.1]octane system in S253-1028, introducing conformational rigidity and a larger steric profile.

- Functional Implications :

- The bicyclic structure of S253-1028 likely improves binding affinity to targets requiring deep pocket engagement (e.g., kinases or GPCRs) but may reduce metabolic stability compared to the smaller azetidine ring.

| Parameter | Target Compound | S253-1028 |

|---|---|---|

| Core Heterocycle | Azetidine | 8-Azabicyclo[3.2.1]octane |

| Oxadiazole Substituent | Benzyl | Pyridin-4-yl |

| Molecular Weight (approx.) | ~420 g/mol | ~470 g/mol |

| Potential Applications | Enzyme inhibition, antiviral | Kinase modulation, CNS targets |

TLR7-9 Antagonist Derivatives (Patent: EP 2023)

A patent describes azetidine-containing compounds such as 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile as TLR7-9 antagonists for treating systemic lupus erythematosus .

- Key Comparisons: The target compound lacks the morpholine and quinoline moieties present in the patent derivative, which are critical for TLR7-9 binding. The 5-bromofuran group in the target compound may confer distinct electronic properties compared to the carbonitrile group in the patent molecule.

BzODZ-Epyr (CAS 2205044-69-3)

This compound, 3-Benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole , shares the 3-benzyl-1,2,4-oxadiazole core with the target compound but replaces the azetidine and bromofuran with an indole-pyrrolidine system .

- Functional Contrast :

- The indole-pyrrolidine moiety in BzODZ-Epyr likely enhances lipophilicity and CNS penetration, whereas the bromofuran in the target compound may favor peripheral tissue targeting.

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s azetidine ring poses synthetic challenges due to strain, whereas analogues like S253-1028 or BzODZ-Epyr utilize more stable bicyclic or aromatic systems .

- Biological Data Gaps: No direct biological data (e.g., IC₅₀, binding assays) are available for the target compound in the provided evidence. Comparisons rely on structural analogs and inferred pharmacophoric features.

- Computational Insights : Tools like SHELX and ORTEP-3 (used in crystallographic studies of similar compounds) suggest that the bromofuran and oxadiazole groups adopt planar conformations, optimizing interactions with flat binding pockets .

Q & A

Q. What synthetic strategies are effective for constructing the azetidine-oxadiazole core in this compound?

- Methodological Answer: The azetidine-oxadiazole core can be synthesized via cyclization reactions under controlled conditions. Key steps include:

- Azetidine ring formation : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity during ring closure .

- Oxadiazole synthesis : Employ condensation reactions between carboxylic acid derivatives and amidoximes, with catalysts like EDCI/HOBt for improved yields .

Example protocol: React 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid with azetidine precursors under reflux in dichloromethane, followed by purification via column chromatography.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer:

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, C-Br stretch at ~550–650 cm⁻¹) .

- NMR : Use ¹H/¹³C-NMR to confirm azetidine ring protons (δ 3.5–4.5 ppm) and furan/bromine substituents .

- HRMS : Validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 [⁷⁹Br/⁸¹Br] signature) .

Q. What initial biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer: Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to azetidine-oxadiazole bioactivity .

Advanced Research Questions

Q. How can computational methods predict this compound’s interaction with biological targets?

- Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Parameterize the 5-bromofuran moiety for halogen bonding .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

- QSAR modeling : Correlate substituent effects (e.g., benzyl vs. fluorobenzyl) with activity trends from analogs .

Q. What strategies mitigate low yield during methanone bridge formation?

- Methodological Answer:

- Optimize coupling conditions : Use Pd(PPh₃)₄ catalysts in Suzuki-Miyaura reactions for aryl-azetidine coupling .

- Solvent selection : Replace THF with toluene to reduce steric hindrance during ketone formation .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

Q. How can contradictory solubility data across studies be resolved?

- Methodological Answer:

- Standardize protocols : Use USP buffers (pH 1.2–7.4) for equilibrium solubility measurements .

- Analyze degradation : Perform HPLC-UV post-assay to rule out compound instability (e.g., bromofuran hydrolysis) .

- Computational prediction : Apply COSMO-RS models to predict solubility in diverse solvents .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo biological activity be addressed?

- Methodological Answer:

- Pharmacokinetic profiling : Measure plasma protein binding (ultrafiltration) and metabolic stability (liver microsomes) to identify bioavailability issues .

- Formulation adjustments : Use nanoemulsions or cyclodextrin complexes to enhance in vivo solubility .

- Dose-response validation : Repeat in vivo studies with stricter controls (e.g., matched vehicle groups) to exclude environmental variables .

Research Design Considerations

Q. What experimental controls are critical for reproducibility in synthesis?

- Methodological Answer:

- Catalyst purity : Use freshly distilled triethylamine to avoid amine degradation in coupling steps .

- Moisture control : Conduct azetidine ring closure under argon to prevent hydrolysis .

- Internal standards : Include known oxadiazole analogs (e.g., 3-phenyl-1,2,4-oxadiazole) as reaction benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.